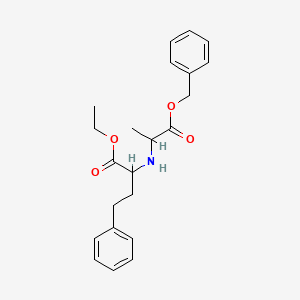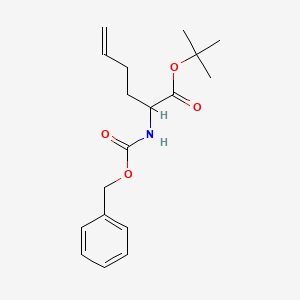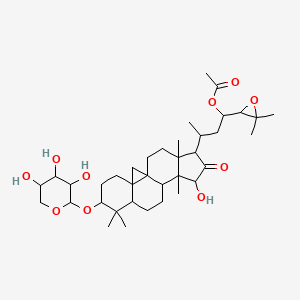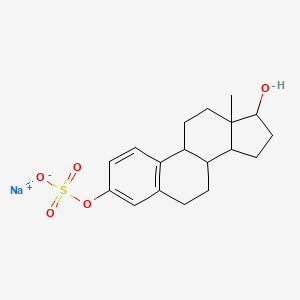
2',3'-Dideoxy-3'-fluoroadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoroadenosine typically involves the conversion of known intermediates. One common method starts with 5-O-TBDPS-D-furanose, which undergoes a DAST reaction to introduce the fluorine atom. This is followed by desilylation and acidic methanolysis in a one-pot reaction .
Industrial Production Methods
Industrial production methods for 2’,3’-Dideoxy-3’-fluoroadenosine are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-3’-fluoroadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve halogenating agents like DAST (diethylaminosulfur trifluoride) for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxy-3’-fluoroadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Industry: Utilized in the development of antiviral drugs, particularly against flaviviruses.
Wirkmechanismus
The mechanism of action of 2’,3’-Dideoxy-3’-fluoroadenosine involves the inhibition of DNA synthesis and induction of apoptosis . It targets essential viral or cellular enzymes active in nucleic acid replication/transcription or nucleoside/nucleotide metabolism . This compound exerts its effects by incorporating into the DNA strand, causing chain termination and preventing further DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-3’-fluoroadenosine: Another purine nucleoside analog with similar anticancer and antiviral properties.
2’,5’-Dideoxy-adenosine 3’-monophosphate: A ribonucleoside analog with different structural and functional properties.
Uniqueness
2’,3’-Dideoxy-3’-fluoroadenosine is unique due to its specific fluorine substitution at the 3’ position, which enhances its stability and efficacy as an anticancer and antiviral agent . This structural modification allows it to effectively inhibit DNA synthesis and induce apoptosis, making it a valuable compound in scientific research and drug development .
Eigenschaften
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDUJDNZPPZTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)
![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)



